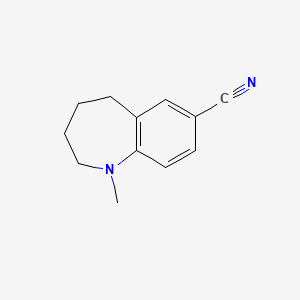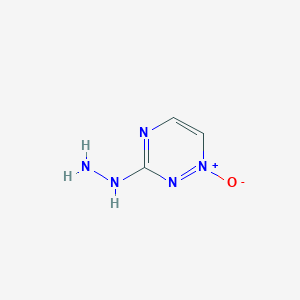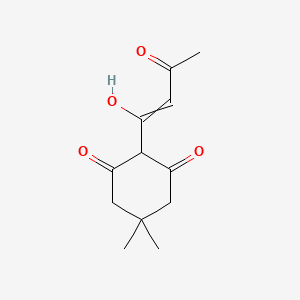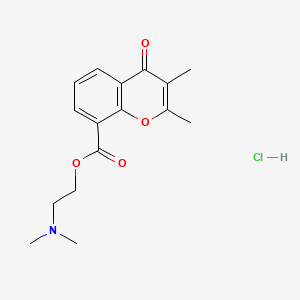
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile is a heterocyclic compound that belongs to the benzazepine family This compound is characterized by a seven-membered ring structure fused with a benzene ring and a nitrile group at the 7th position
Métodos De Preparación
The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of cyclization reactions involving nitriles and amines in the presence of catalysts can lead to the formation of the desired benzazepine structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Aplicaciones Científicas De Investigación
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that affect cellular functions and physiological responses .
Comparación Con Compuestos Similares
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile can be compared with other benzazepine derivatives such as:
- 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- Methyl 6,7,8,9-tetrahydro-1H-1-benzazepine-1-carboxylate These compounds share a similar core structure but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activity .
Propiedades
Número CAS |
71639-09-3 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-methyl-2,3,4,5-tetrahydro-1-benzazepine-7-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-14-7-3-2-4-11-8-10(9-13)5-6-12(11)14/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
SKCMDGROWJGZOP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC2=C1C=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)



![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)


![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)



![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
